molecular formula C11H18N2 B14878123 N1-pentylbenzene-1,2-diamine

N1-pentylbenzene-1,2-diamine

Cat. No.: B14878123
M. Wt: 178.27 g/mol
InChI Key: VSJUMYKDTOXLRG-UHFFFAOYSA-N
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Description

N1-pentylbenzene-1,2-diamine is an organic compound that belongs to the class of aromatic diamines It consists of a benzene ring substituted with two amino groups at the 1 and 2 positions, and a pentyl group attached to the nitrogen atom at the 1 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-pentylbenzene-1,2-diamine can be achieved through several methods. One common approach involves the reaction of benzene-1,2-diamine with pentyl halides under basic conditions. The reaction typically proceeds via nucleophilic substitution, where the amino group at the 1 position attacks the pentyl halide, resulting in the formation of this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N1-pentylbenzene-1,2-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the compound into corresponding amines.

    Substitution: The amino groups can participate in electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Electrophilic reagents like acyl chlorides and sulfonyl chlorides are used for substitution reactions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Corresponding amines.

    Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

N1-pentylbenzene-1,2-diamine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N1-pentylbenzene-1,2-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to cell death. The exact molecular pathways and targets are still under investigation, but studies suggest that it may involve the modulation of signaling pathways related to cell growth and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • N1-phenylbenzene-1,2-diamine
  • N1-methylbenzene-1,2-diamine
  • N1-ethylbenzene-1,2-diamine

Uniqueness

N1-pentylbenzene-1,2-diamine is unique due to the presence of the pentyl group, which imparts distinct chemical and physical properties. This structural variation can influence its reactivity, solubility, and biological activity, making it a valuable compound for specific applications that other similar compounds may not fulfill.

Properties

Molecular Formula

C11H18N2

Molecular Weight

178.27 g/mol

IUPAC Name

2-N-pentylbenzene-1,2-diamine

InChI

InChI=1S/C11H18N2/c1-2-3-6-9-13-11-8-5-4-7-10(11)12/h4-5,7-8,13H,2-3,6,9,12H2,1H3

InChI Key

VSJUMYKDTOXLRG-UHFFFAOYSA-N

Canonical SMILES

CCCCCNC1=CC=CC=C1N

Origin of Product

United States

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